molecular formula C8H15ClN2O B2677754 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride CAS No. 1822599-09-6

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride

Cat. No. B2677754
M. Wt: 190.67
InChI Key: BXIASENCXJENKB-UHFFFAOYSA-N
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Description

“1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride” is a chemical compound with the CAS Number: 1822599-09-6 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethan-1-one hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, which are similar to the given compound, has been analyzed in literature . The process starts from 1,4-diazabicyclo[2.2.2]octane as the source of the piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H14N2O.ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;/h7-9H,2-5H2,1H3;1H . This indicates that the compound consists of a bicyclic structure with two nitrogen atoms.


Chemical Reactions Analysis

The compound, being a derivative of 1,4-diazabicyclo[2.2.2]octane, can participate in various chemical reactions. For instance, it can serve as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .

It has a storage temperature of room temperature . The compound’s density and melting point are not explicitly mentioned in the available literature.

Scientific Research Applications

Catalysis and Organic Synthesis

DABCO-based Ionic Liquids and Catalysis

A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate {[H2-DABCO][H2PO4]2}, was synthesized and used as a reusable catalyst to promote the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This process offers advantages such as high yields, short reaction times, and simple work-up procedures, showcasing DABCO derivatives' potential in pharmaceutical synthesis (Shirini, Langarudi, & Daneshvar, 2017).

Organic Transformations

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an effective catalyst in various organic transformations. Its application ranges from the synthesis of polyhydroquinoline derivatives via Hantzsch condensation to the efficient promotion of synthesis under solvent-free conditions. This demonstrates DABCO's role in facilitating environmentally friendly and efficient synthetic pathways (Goli-Jolodar, Shirini, & Seddighi, 2017).

Supramolecular Chemistry

Molecular Switches

DABCO compounds have been employed in the design of molecular switches, demonstrating their importance in supramolecular chemistry. For instance, a bistable donor-acceptor [2]catenane featuring DABCO units can be switched in water in the presence of hydrochloric acid, showcasing the compound's versatility in constructing responsive molecular systems (Grunder et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;/h7-9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIASENCXJENKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC1CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride

CAS RN

1822599-09-6
Record name 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-one hydrochloride
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